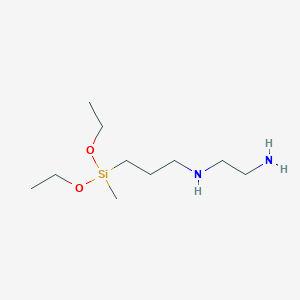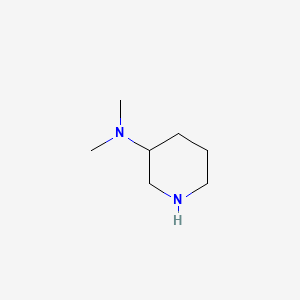
N,N-二甲基哌啶-3-胺
概述
描述
N,N-Dimethylpiperidin-3-amine is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, where the nitrogen atom is bonded to two methyl groups and a piperidine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
科学研究应用
N,N-Dimethylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is utilized in the study of enzyme inhibitors and receptor ligands.
Industry: N,N-Dimethylpiperidin-3-amine is employed in the production of agrochemicals and specialty chemicals.
作用机制
Target of Action
N,N-dimethylpiperidin-3-amine is a type of amine, which are known to be Brønsted and Lewis bases . The primary targets of N,N-dimethylpiperidin-3-amine are likely to be biological molecules that interact with bases.
Mode of Action
As a base, N,N-dimethylpiperidin-3-amine can accept protons (H+) from other molecules, resulting in the formation of a conjugate acid . This interaction can lead to changes in the chemical environment and potentially influence biological processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N,N-dimethylpiperidin-3-amine. For instance, the basicity of N,N-dimethylpiperidin-3-amine could be influenced by the pH of the environment .
生化分析
Biochemical Properties
N,N-Dimethylpiperidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with imine reductase, an enzyme that catalyzes the reduction of imines to amines . This interaction is crucial for the synthesis of β-branched chiral amines, which are valuable building blocks for biologically active molecules . The nature of these interactions involves the formation of enzyme-substrate complexes, leading to the reduction of imines and the production of amines.
Cellular Effects
N,N-Dimethylpiperidin-3-amine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a neurotransmitter or psychoactive drug, affecting brain chemistry and potentially altering mood, perception, and behavior . These effects are mediated through interactions with neurotransmitter receptors, where N,N-dimethylpiperidin-3-amine can act as either an agonist or antagonist, thereby modulating the activity of specific neurotransmitters.
Molecular Mechanism
The molecular mechanism of N,N-dimethylpiperidin-3-amine involves its binding interactions with biomolecules. It can act as a catalyst in organic syntheses, particularly in coupling reactions such as esterification and amide formation . The compound’s ability to form stable complexes with enzymes and other biomolecules is key to its function. Additionally, N,N-dimethylpiperidin-3-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-dimethylpiperidin-3-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that N,N-dimethylpiperidin-3-amine is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to N,N-dimethylpiperidin-3-amine can lead to changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of N,N-dimethylpiperidin-3-amine vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as acting as a neurotransmitter modulator . At high doses, it can exhibit toxic or adverse effects. For example, high doses of N,N-dimethylpiperidin-3-amine have been associated with neurotoxicity and other adverse effects on cellular function . Threshold effects have also been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
N,N-Dimethylpiperidin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways are essential for the compound’s detoxification and elimination from the body.
Transport and Distribution
The transport and distribution of N,N-dimethylpiperidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, involving transporter proteins . Once inside the cell, N,N-dimethylpiperidin-3-amine can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
N,N-Dimethylpiperidin-3-amine exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns are crucial for the compound’s activity and function, as they determine its interactions with other biomolecules and its role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
N,N-Dimethylpiperidin-3-amine can be synthesized through several methods. One common approach involves the alkylation of piperidine with dimethylamine. This reaction typically requires a base, such as sodium hydride, to deprotonate the piperidine, followed by the addition of dimethylamine .
Industrial Production Methods
In industrial settings, the production of N,N-dimethylpiperidin-3-amine often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
N,N-Dimethylpiperidin-3-amine undergoes various chemical reactions, including:
Reduction: It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: N,N-Dimethylpiperidin-3-amine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N,N-Dimethylpiperidin-3-amine N-oxide.
Reduction: Secondary amines.
Substitution: Various substituted piperidines depending on the reactants used.
相似化合物的比较
Similar Compounds
N,N-Dimethylpyridin-4-amine: Similar in structure but with a pyridine ring instead of a piperidine ring.
N,N-Dimethylaniline: Contains an aniline group instead of a piperidine ring.
N,N-Dimethylcyclohexylamine: Features a cyclohexane ring instead of a piperidine ring.
Uniqueness
N,N-Dimethylpiperidin-3-amine is unique due to its piperidine ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of pharmaceuticals and other complex organic molecules .
属性
IUPAC Name |
N,N-dimethylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGVIZJUIPNHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560607 | |
| Record name | N,N-Dimethylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50534-49-1 | |
| Record name | N,N-Dimethylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Dimethylamino)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


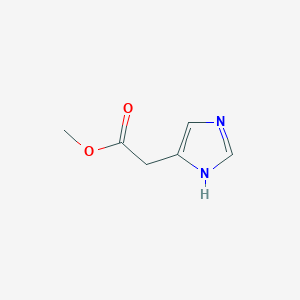





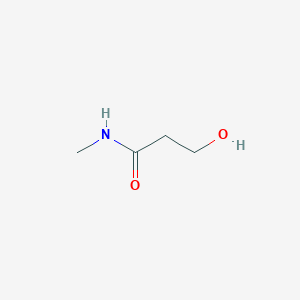
![Ethyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1590812.png)


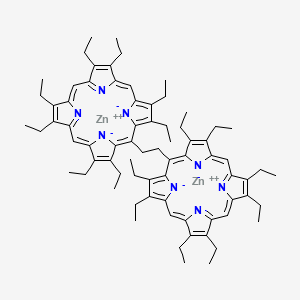
![4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1590820.png)
